REACTION_CXSMILES
|
C[Si](Cl)(C)C.[OH:6][C:7]1([C:10]([OH:12])=O)[CH2:9][CH2:8]1.C(Cl)(=O)C(Cl)=O.[CH3:19][NH:20][CH3:21].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>ClCCl.N1C=CC=CC=1.CN(C)C=O.CO>[OH:6][C:7]1([C:10]([N:20]([CH3:21])[CH3:19])=[O:12])[CH2:9][CH2:8]1
|
Name
|
|
Quantity
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17.1 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
OC1(CC1)C(=O)O
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Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
10.5 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5.4 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 4 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred at 0° C. for 1 hour and at ambient temperature for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
is continued for 20 hours
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
after cooling to 0° C.
|
Type
|
WAIT
|
Details
|
After returning to ambient temperature for one hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
the reaction mixture is washed with 1N hydrochloric acid solution
|
Type
|
ADDITION
|
Details
|
The organic phase is treated in conventional manner and chromatography over silica gel (dichloromethane/tetrahydrofuran: 90/10)
|
Type
|
CUSTOM
|
Details
|
to be isolated
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
OC1(CC1)C(=O)N(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |